molecular formula C7H3BrN4S B2718222 2-Azido-6-bromo-1,3-benzothiazole CAS No. 1564756-63-3

2-Azido-6-bromo-1,3-benzothiazole

Cat. No.: B2718222
CAS No.: 1564756-63-3
M. Wt: 255.09
InChI Key: FUIDSKWAIRLQFM-UHFFFAOYSA-N
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Description

2-Azido-6-bromo-1,3-benzothiazole is a heterocyclic compound that contains both azide and bromine functional groups attached to a benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

2-Azido-6-bromo-1,3-benzothiazole has several applications in scientific research:

Future Directions

Benzothiazole and its derivatives continue to be a topic of interest in the field of medicinal chemistry due to their wide range of biological activities. Future research may focus on developing more potent biologically active benzothiazole-based drugs . Additionally, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

Preparation Methods

The synthesis of 2-Azido-6-bromo-1,3-benzothiazole typically involves the introduction of azide and bromine groups to a benzothiazole core. One common method involves the bromination of 2-aminobenzothiazole followed by azidation. The reaction conditions often include the use of bromine in acetic acid for bromination and sodium azide in an appropriate solvent for azidation .

Chemical Reactions Analysis

2-Azido-6-bromo-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Oxidation Reactions: The bromine atom can be involved in oxidation reactions, leading to the formation of various oxidized products

Comparison with Similar Compounds

2-Azido-6-bromo-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:

This compound stands out due to the presence of both azide and bromine groups, which confer unique reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

2-azido-6-bromo-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4S/c8-4-1-2-5-6(3-4)13-7(10-5)11-12-9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIDSKWAIRLQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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